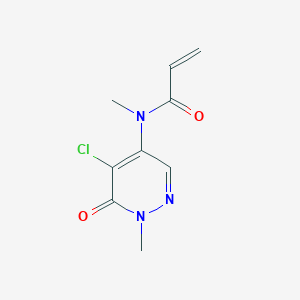
N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-methylprop-2-enamide is a synthetic organic compound with a complex structure It belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-methylprop-2-enamide typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
N-Methylation: The methylation of the nitrogen atom in the pyridazinone ring can be achieved using methylating agents like methyl iodide or dimethyl sulfate.
Amidation: The final step involves the formation of the amide bond by reacting the chlorinated pyridazinone derivative with propenamide under suitable conditions, often in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the conversion of the methyl group to a carboxyl group.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, leading to the formation of hydroxyl derivatives.
Substitution: The chlorine atom in the pyridazinone ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of various substituted pyridazinone derivatives.
科学的研究の応用
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Pharmacology: Research has indicated its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Biology: Studies have explored its effects on cellular processes, such as apoptosis and cell proliferation.
Industry: Its derivatives are being investigated for use in agricultural chemicals and materials science.
作用機序
The mechanism of action of N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-methylprop-2-enamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways involved in cell growth and survival, leading to effects such as apoptosis or reduced cell proliferation.
類似化合物との比較
Similar Compounds
N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-ethylprop-2-enamide: Similar structure but with an ethyl group instead of a methyl group.
N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-methylbut-2-enamide: Similar structure but with a butenamide group instead of a propenamide group.
Uniqueness
N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-methylprop-2-enamide is unique due to its specific substitution pattern and the presence of both a chlorine atom and a propenamide group
特性
分子式 |
C9H10ClN3O2 |
|---|---|
分子量 |
227.65 g/mol |
IUPAC名 |
N-(5-chloro-1-methyl-6-oxopyridazin-4-yl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C9H10ClN3O2/c1-4-7(14)12(2)6-5-11-13(3)9(15)8(6)10/h4-5H,1H2,2-3H3 |
InChIキー |
DSNHOJIIMCKMFW-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(C=N1)N(C)C(=O)C=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















